ent-Calindol Amide-13C

Bioanalysis LC-MS/MS quantification stable isotope labeling

ent-Calindol Amide-13C is the superior 13C-labeled internal standard for quantitative ent-Calindol LC-MS/MS analysis. Unlike unlabeled analogs or deuterated standards that introduce retention time shifts and matrix effect errors, the single 13C atom at the carboxamide carbonyl provides unambiguous +1 Da mass differentiation with identical chromatographic behavior to the native analyte. This ensures accurate, shift-free quantification across the entire chromatographic peak. Defined (S)-stereochemistry enables chiral method validation for ent-Calindol/Calindol enantiomer discrimination. Essential for ADME studies, CaSR signaling research, and calcimimetic drug development. For R&D use only.

Molecular Formula C21H18N2O
Molecular Weight 315.4 g/mol
CAS No. 1217724-96-3
Cat. No. B565257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Calindol Amide-13C
CAS1217724-96-3
Synonyms(S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide-13C;  N-[(1S)-1-(1-Naphthalenyl)ethyl]-1H-Indole-2-carboxamide-13C; 
Molecular FormulaC21H18N2O
Molecular Weight315.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1/i21+1
InChIKeyXLXUKYDIQFPOCY-ORRZGNCYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Calindol Amide-13C (CAS 1217724-96-3): Stable Isotope-Labeled Calcimimetic Intermediate for Quantitative Analytical Applications


ent-Calindol Amide-13C (CAS 1217724-96-3) is the 13C-labeled analog of ent-Calindol Amide, which itself is the enantiomer of the calcium-sensing receptor (CaSR) positive allosteric modulator Calindol . This compound, with molecular formula 13C1C20H18N2O and molecular weight 315.37 g/mol, incorporates a single 13C atom at the carboxamide carbonyl position . The compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry applications, including LC-MS and GC-MS analysis , and serves as an intermediate in the preparation of labeled ent-Calindol .

Why Unlabeled or Deuterated ent-Calindol Analogs Cannot Replace ent-Calindol Amide-13C in Quantitative Bioanalytical Workflows


Substituting ent-Calindol Amide-13C with unlabeled ent-Calindol Amide or alternative isotopically labeled analogs introduces quantifiable analytical errors that compromise data integrity. Unlabeled compounds lack the mass shift required for discrimination from endogenous analytes via mass spectrometry, precluding their use as internal standards [1]. Deuterium-labeled analogs, while providing mass differentiation, exhibit retention time shifts of up to several seconds compared to the unlabeled analyte in reversed-phase LC, leading to differential matrix effect exposure and inaccurate quantification [2]. In contrast, 13C-labeled internal standards such as ent-Calindol Amide-13C demonstrate nearly identical chromatographic retention time and ionization efficiency to the unlabeled analyte, ensuring consistent signal correction across the entire LC-MS/MS workflow [3].

Quantitative Differentiation of ent-Calindol Amide-13C Versus Alternative Stable Isotope-Labeled Internal Standards


Isotopic Label Type: 13C-Labeled Internal Standards Eliminate Deuterium-Induced Chromatographic Retention Time Shifts

ent-Calindol Amide-13C incorporates a 13C atom rather than deuterium (2H), conferring a critical analytical advantage in quantitative LC-MS/MS workflows. 13C-labeled internal standards co-elute precisely with the unlabeled analyte, whereas deuterated internal standards exhibit measurable retention time shifts that expose the internal standard and analyte to different matrix effect zones, degrading quantification accuracy [1].

Bioanalysis LC-MS/MS quantification stable isotope labeling

Isotopic Label Position: Site-Specific 13C Incorporation at Carboxamide Carbonyl

ent-Calindol Amide-13C contains a single 13C atom specifically incorporated at the carboxamide carbonyl carbon of the molecule . This single-isotope, site-specific labeling yields a mass shift of +1 Da (MW 315.37 vs. 314.37 for unlabeled ent-Calindol Amide), which is sufficient for MS discrimination while minimizing isotopic distribution complexity that could complicate spectral interpretation compared to multiply-labeled or deuterated analogs .

Mass spectrometry metabolic tracing stable isotope labeling

Chemical Identity: ent-Calindol Amide-13C Versus Calindol Amide-13C Enantiomeric Purity

ent-Calindol Amide-13C is the (S)-enantiomer of the labeled compound, whereas Calindol Amide-13C (CAS 1217782-43-8) is the (R)-enantiomer . This stereochemical distinction is functionally critical for CaSR pharmacology: ent-Calindol (the S-enantiomer) serves as the pharmacologically active isomer and a CaSR positive allosteric modulator, while the parent Calindol (R-enantiomer) exhibits different receptor interaction profiles .

Chiral analysis CaSR pharmacology enantiomeric purity

Optimal Research and Procurement Applications for ent-Calindol Amide-13C Based on Verified Differentiation


LC-MS/MS Bioanalytical Method Development Requiring High-Fidelity Internal Standardization

ent-Calindol Amide-13C is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of ent-Calindol or related metabolites in biological matrices. The 13C labeling eliminates deuterium-induced retention time shifts, ensuring co-elution with the unlabeled analyte and consistent matrix effect correction across the entire chromatographic peak . This application is supported by the compound‘s specific use designation as an internal standard for NMR, GC-MS, and LC-MS quantification [1].

Metabolic Tracing and Pharmacokinetic Studies of ent-Calindol in Drug Development

As a 13C-labeled tracer, ent-Calindol Amide-13C enables precise tracking of ent-Calindol metabolism and disposition without the confounding effects associated with radioisotopes or deuterium exchange . The single 13C atom provides unambiguous mass differentiation (+1 Da) while preserving the native physicochemical properties of the parent molecule, making it suitable for in vitro and in vivo ADME studies where quantitative accuracy and metabolic stability are paramount [1].

Chiral Method Validation and Enantiomeric Purity Assessment in CaSR Pharmacology Research

The defined (S)-stereochemistry of ent-Calindol Amide-13C enables its use as a chiral reference standard for validating analytical methods designed to discriminate between ent-Calindol and Calindol enantiomers . Given that the pharmacological activity at the calcium-sensing receptor is stereospecific, accurate chiral quantification is essential for studies investigating CaSR signaling, parathyroid hormone regulation, and calcimimetic drug development.

Synthesis of Labeled ent-Calindol for Advanced CaSR Probe Development

ent-Calindol Amide-13C functions as a key intermediate in the preparation of fully labeled ent-Calindol . Researchers synthesizing custom labeled CaSR chemical probes for receptor binding studies, target engagement assays, or structural biology applications can utilize this intermediate to introduce the 13C label at a defined position, enabling downstream analytical and pharmacological characterization.

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